Vafidemstat
描述
瓦菲地司他,也称为ORY-2001,是一种口服小分子,经过优化用于中枢神经系统适应症。它作为表观遗传酶赖氨酸特异性脱甲基酶-1(KDM1A)的共价抑制剂。这种酶在神经发生、神经元分化和轴突导航中发挥着至关重要的作用。 瓦菲地司他已被证明在减少认知障碍、神经炎症和发挥神经保护作用方面很有希望 .
科学研究应用
瓦菲地司他具有广泛的科学研究应用,包括:
化学: 用作研究赖氨酸特异性脱甲基酶-1抑制及其对基因表达的影响的工具。
生物学: 研究其在神经发生、神经元分化和轴突导航中的作用。
医学: 探索其在治疗神经退行性疾病、精神疾病和炎症相关疾病方面的潜力。
工业: 用于开发针对表观遗传酶的新治疗剂.
作用机制
瓦菲地司他通过抑制赖氨酸特异性脱甲基酶-1的活性来发挥其作用。这种酶参与组蛋白蛋白的去甲基化,这在调节基因表达中起着至关重要的作用。通过抑制这种酶,瓦菲地司他调节参与神经发生、神经元分化和炎症的基因的转录。 这导致认知障碍减少、神经炎症减少和神经保护增强 .
未来方向
Vafidemstat is currently in two Phase IIb trials in borderline personality disorder (PORTICO trial), and in schizophrenia (EVOLUTION trial) to evaluate this compound’s efficacy on negative symptoms and cognition in schizophrenia patients . Oryzon intends to request an FDA end-of-Phase II meeting to discuss a registrational Phase III study for the treatment of BPD . Furthermore, Oryzon has secured another important patent for this compound, extending its commercial life in indications with large commercial potential .
准备方法
合成路线和反应条件
瓦菲地司他的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。确切的合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知该化合物是通过一系列化学反应合成的,这些反应确保了其纯度和功效 .
工业生产方法
瓦菲地司他的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持最终产品的稳定性和安全性。 生产方法旨在可扩展且具有成本效益,以满足临床和商业使用的需求 .
化学反应分析
反应类型
瓦菲地司他经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常见试剂和条件
涉及瓦菲地司他的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 反应条件被仔细控制以确保期望的结果并最大程度地减少副反应 .
形成的主要产物
由涉及瓦菲地司他的反应形成的主要产物取决于所使用的特定反应条件和试剂。 这些产物通常是中间体,需要进一步加工以获得最终化合物 .
相似化合物的比较
类似化合物
反苯环丙胺: 单胺氧化酶的非选择性抑制剂,也抑制赖氨酸特异性脱甲基酶-1。
GSK2879552: 赖氨酸特异性脱甲基酶-1的选择性抑制剂。
ORY-1001: 由奥利森基因组学开发的另一种赖氨酸特异性脱甲基酶-1抑制剂。
瓦菲地司他的独特性
瓦菲地司他在治疗剂量下对赖氨酸特异性脱甲基酶-1和单胺氧化酶B的双重抑制是独一无二的。这种双重抑制有助于其在治疗神经退行性疾病和精神疾病方面的疗效。 此外,瓦菲地司他在临床试验中已显示出良好的安全性和耐受性,使其成为进一步开发的有希望的候选者 .
属性
IUPAC Name |
5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRLCXCBCZIOI-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vafidemstat is a small molecule irreversible inhibitor of histone demethylase LSD1 and also a dual inhibitor of LSD1/MAO-B. | |
Record name | Vafidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1357362-02-7 | |
Record name | Vafidemstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vafidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VAFIDEMSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。